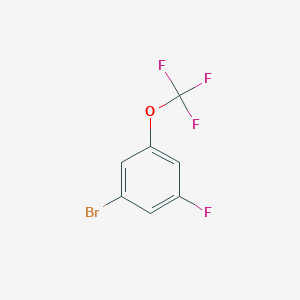

1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-fluoro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQUMHZTWVFXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129541-09-8 | |

| Record name | 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene, a key building block in medicinal chemistry and materials science. The document details a scientifically grounded synthetic pathway, outlines rigorous characterization methodologies, and offers insights into the practical application of this versatile compound. Intended for an audience of researchers and drug development professionals, this guide emphasizes the rationale behind experimental choices and provides detailed protocols to ensure reproducibility and reliability.

Introduction: The Significance of Fluorinated Aromatics

Fluorine-containing molecules are of paramount importance in modern drug discovery.[1] The unique physicochemical properties imparted by fluorine and fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. The trifluoromethoxy group, in particular, is a lipophilic electron-withdrawing substituent that can modulate the electronic and conformational properties of a parent molecule.

This compound is a valuable trifluoromethoxylated aromatic compound that serves as a versatile intermediate in the synthesis of more complex molecules. Its strategic substitution pattern, featuring a bromine atom for further functionalization via cross-coupling reactions, a fluorine atom for modulating electronic properties, and the trifluoromethoxy group for enhancing pharmacological profiles, makes it a highly sought-after building block in the development of novel pharmaceuticals and agrochemicals.[1]

Retrosynthetic Analysis and Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned through a retrosynthetic approach, starting from commercially available precursors. The key transformation is the introduction of the trifluoromethoxy group onto a suitably substituted phenolic precursor.

Caption: Retrosynthetic approach for this compound.

A logical forward synthesis commences with 3-bromo-5-fluorophenol, a readily available starting material. The critical step is the trifluoromethoxylation of the phenolic hydroxyl group. Various methods for the synthesis of aryl trifluoromethyl ethers have been developed, often involving electrophilic or nucleophilic trifluoromethylating agents. While direct trifluoromethoxylation of phenols can be challenging, analogous syntheses of similar compounds provide a strong basis for a reliable protocol. For instance, the synthesis of 1-bromo-3-(difluoromethoxy)-5-fluorobenzene from 3-bromo-5-fluorophenol has been reported, suggesting a similar pathway for trifluoromethoxylation is viable.[2]

Proposed Synthetic Protocol

This protocol is based on established methods for the trifluoromethoxylation of phenols, adapted for the specific synthesis of this compound.

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a dry, inert-atmosphere reaction vessel, add 3-bromo-5-fluorophenol (1 equivalent). Dissolve the starting material in a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagents: Add a suitable base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents) to the solution. This is followed by the addition of a copper(I) iodide (CuI) catalyst (0.1-0.2 equivalents).

-

Trifluoromethylation: Introduce the trifluoromethylating agent. A common method involves bubbling trifluoromethyl iodide (CF3I) gas through the reaction mixture or using a pre-formed complex. Alternatively, electrophilic trifluoromethylating reagents can be employed.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and stir vigorously for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the degradation of reagents and intermediates, particularly the organometallic species that may form in situ.

-

Anhydrous Conditions: Water can react with the base and other reagents, leading to side reactions and reduced yields. Therefore, anhydrous solvents and dried glassware are essential.

-

Copper Catalyst: Copper(I) salts are known to effectively catalyze the trifluoromethoxylation of phenols with trifluoromethyl sources.

-

Base: The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide, which then reacts with the trifluoromethylating agent.

Comprehensive Characterization

Thorough characterization of the synthesized this compound is imperative to confirm its identity, purity, and structural integrity. Standard analytical techniques are employed for this purpose. While specific spectral data is not publicly available in detail, commercial suppliers of this compound confirm its characterization by NMR, HPLC, and LC-MS.[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, consistent with the three protons on the benzene ring. The coupling patterns and chemical shifts will be influenced by the fluorine and bromine substituents.

-

13C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

-

19F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the fluoro and trifluoromethoxy groups. It is expected to show two distinct signals: one for the single fluorine atom on the ring and another for the three equivalent fluorine atoms of the trifluoromethoxy group.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| 1H NMR | Aromatic protons with splitting patterns influenced by F and Br. |

| 13C NMR | Signals for all 7 carbons, with a characteristic quartet for the -OCF3 carbon. |

| 19F NMR | Two distinct signals corresponding to the Ar-F and -OCF3 groups. |

| Mass Spec (MS) | Molecular ion peak corresponding to the calculated molecular weight. |

| Infrared (IR) | Characteristic C-Br, C-F, and C-O-C stretching frequencies. |

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of 79Br and 81Br.

Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule. Characteristic absorption bands for C-Br, C-F, and C-O-C stretching vibrations are expected.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC):

HPLC and GC are essential for assessing the purity of the synthesized compound. A pure sample should exhibit a single major peak under appropriate chromatographic conditions.

Experimental Protocol Workflow:

Caption: Workflow for the characterization of this compound.

Conclusion and Future Outlook

This technical guide has detailed a robust and scientifically sound approach to the synthesis and characterization of this compound. The provided synthetic protocol, based on established chemical principles, offers a reliable pathway for obtaining this valuable building block. The comprehensive characterization workflow ensures the identity and purity of the final product, which is critical for its application in research and development.

As the demand for sophisticated fluorinated intermediates continues to grow, particularly in the pharmaceutical and agrochemical industries, the methodologies for their synthesis and characterization will undoubtedly evolve. Future research may focus on developing more efficient and environmentally benign catalytic systems for trifluoromethoxylation reactions. Nevertheless, the fundamental principles and techniques outlined in this guide provide a solid foundation for any scientist working with this important class of compounds.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene for Researchers and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Reagent

In the dynamic arena of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The subject of this guide, 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene, represents a highly functionalized building block with significant potential for the synthesis of novel compounds. Its unique substitution pattern—a bromine atom for facile cross-coupling, a fluorine atom to modulate electronic properties, and a trifluoromethoxy group to enhance metabolic stability and lipophilicity—makes it a reagent of considerable interest.

This document is crafted to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, aiming to provide a deeper understanding of the compound's properties, the rationale behind its application, and the methodologies for its characterization. As a Senior Application Scientist, my objective is to bridge the gap between theoretical knowledge and practical application, offering insights that are both scientifically rigorous and field-proven.

It is important to note that while this guide endeavors to be thorough, specific quantitative data for this compound, such as precise boiling points and densities, are not consistently available in the public domain. Therefore, a significant focus of this work is to equip the user with robust experimental protocols for determining these properties in their own laboratory setting, ensuring a self-validating system of analysis.

Molecular Identity and Structural Elucidation

This compound is a substituted aromatic compound with the molecular formula C₇H₃BrF₄O. The structural arrangement of its substituents on the benzene ring is key to its reactivity and utility.

Molecular Structure:

Caption: 2D structure of this compound.

CAS Number Clarification: It is important to note that this compound may be indexed under two CAS numbers in various databases and by different suppliers: 1129541-09-8 and 130723-13-6 . Researchers should verify the identity of the material obtained from a commercial source through the analytical methods described herein.

Physicochemical Properties: A Tabulated Overview

| Property | Value | Source/Method |

| Molecular Formula | C₇H₃BrF₄O | - |

| Molecular Weight | 258.99 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Supplier Data |

| Boiling Point | Data not consistently available | See Protocol 2.1 for experimental determination |

| Density | Data not consistently available | See Protocol 2.2 for experimental determination |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | General knowledge for similar fluorinated aromatics |

| Storage Conditions | Store at room temperature in a dry, well-ventilated area. |

Strategic Importance in Synthesis

The utility of this compound as a synthetic intermediate stems from the distinct roles of its functional groups:

-

Bromine: The bromo substituent serves as a versatile handle for a wide array of cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

-

Trifluoromethoxy Group (-OCF₃): This group is a bioisostere for other functionalities and is known to significantly enhance the metabolic stability of drug candidates by blocking potential sites of oxidative metabolism.[1] Its high lipophilicity can also improve membrane permeability and oral bioavailability.

-

Fluorine: The presence of a fluorine atom on the aromatic ring modulates the electronic properties of the molecule, influencing its reactivity and the pKa of adjacent functional groups. This can be strategically employed to fine-tune the binding affinity of a molecule to its biological target.

Due to these advantageous properties, this compound is a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[1]

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as standardized methods for determining the key physical properties of this compound.

Protocol 2.1: Determination of Boiling Point (Micro-method)

This method is suitable for small sample volumes and provides a reliable measure of the boiling point at a given atmospheric pressure.

-

Apparatus: Thiele tube, mineral oil, thermometer, capillary tube (sealed at one end), small test tube, and a heat source.

-

Procedure:

-

Attach the small test tube containing approximately 0.5 mL of this compound to the thermometer.

-

Place the sealed capillary tube, open end down, into the test tube.

-

Immerse the assembly in the Thiele tube filled with mineral oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. A slow, steady stream of bubbles will emerge as the liquid is heated.

-

The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube.

-

Record the temperature. For high accuracy, the observed boiling point should be corrected to standard atmospheric pressure.

-

Protocol 2.2: Determination of Density

-

Apparatus: Pycnometer (specific gravity bottle) of known volume, analytical balance.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Fill the pycnometer with distilled water and equilibrate to a known temperature (e.g., 20 °C). Record the mass (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature and record the mass (m₃).

-

The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water.

-

Spectroscopic Characterization: A Predictive Analysis

While experimental spectra for this specific compound are not widely published, its spectroscopic features can be predicted based on its structure. The following sections outline the expected spectral characteristics and provide standardized protocols for acquiring this data.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

Expected Spectral Features:

-

¹H NMR: The spectrum will show signals in the aromatic region (typically 7.0-8.0 ppm). The three protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The spectrum will show seven distinct signals for the seven carbon atoms. The carbon atoms bonded to bromine, fluorine, and the trifluoromethoxy group will have characteristic chemical shifts. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The spectrum will show two signals: one for the fluorine atom directly attached to the aromatic ring and another for the trifluoromethoxy group.

Protocol 5.1.1: NMR Sample Preparation and Analysis

Caption: A generalized workflow for NMR analysis.

5.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorption Bands:

-

C-Br stretch: Typically in the range of 600-500 cm⁻¹.

-

C-F stretch (aromatic): Around 1250-1000 cm⁻¹.

-

C-O-C stretch (ether): In the region of 1300-1000 cm⁻¹.

-

C-F stretch (trifluoromethoxy): Strong absorptions expected in the 1200-1000 cm⁻¹ region.

-

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

Protocol 5.2.1: Acquiring a Neat IR Spectrum

For a liquid sample, a neat spectrum is obtained by placing a thin film of the liquid between two salt (NaCl or KBr) plates.

-

Procedure:

-

Ensure the salt plates are clean and dry.

-

Place one drop of the liquid sample onto one salt plate.

-

Carefully place the second salt plate on top to create a thin, uniform film.

-

Mount the plates in the spectrometer and acquire the spectrum.

-

Clean the plates thoroughly with a suitable solvent (e.g., anhydrous acetone) after use.

-

5.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Features:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z ≈ 258 and 260 due to the isotopic distribution of bromine, with approximately equal intensity).

-

Fragmentation Pattern: Loss of Br, F, OCF₃, and other fragments from the molecular ion.

Protocol 5.3.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Procedure:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

-

Inject a small volume of the solution into the GC.

-

The compound will be separated from any impurities on the GC column and then enter the mass spectrometer.

-

The mass spectrum is recorded for the eluting compound.

-

Safety and Handling

As with any halogenated organic compound, proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[2]

-

In case of contact:

-

Skin: Wash immediately with soap and water.

-

Eyes: Rinse cautiously with water for several minutes.

-

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[2]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of functional groups offers chemists a powerful tool to modulate the properties of target compounds, particularly in the fields of drug discovery and materials science. While some of its physical properties are not yet fully documented in the literature, the experimental protocols provided in this guide offer a clear pathway for their determination. By understanding its properties and handling it with the necessary precautions, researchers can effectively leverage this compound to drive innovation in their respective fields.

References

- Synquest Labs. 1-Bromo-3-fluoro-5-(trifluoromethoxy)

-

MySkinRecipes. This compound. Available at: [Link]

-

PubChem. 3-Bromo-5-fluorobenzotrifluoride. Available at: [Link]

-

Aladdin Scientific. This compound. Available at: [Link]

- Fluorine in Drug Discovery: Role, Design and Case Studies. Pharmacy Journal.

Sources

An In-Depth Technical Guide to 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene, a crucial building block for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the synthesis of novel therapeutic agents.

Core Compound Identification

Chemical Name: this compound CAS Number: 1129541-09-8 Molecular Formula: C₇H₃BrF₄O Molecular Weight: 258.99 g/mol

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

| Property | Value |

| Appearance | Liquid |

| Purity | Typically ≥95% |

| Storage | Store in a dry, room temperature environment. |

Synthesis and Manufacturing

The synthesis of this compound and structurally similar compounds often involves multi-step processes. A common synthetic strategy for related compounds, such as 1-bromo-3-(trifluoromethoxy)benzene, involves the bromination of a trifluoromethoxyaniline precursor, followed by a deamination reaction.[1]

A representative synthetic approach for a similar compound, 1-bromo-3-(difluoromethoxy)-5-fluorobenzene, starts from 3-bromo-5-fluorophenol. This is reacted with chlorodifluoromethane in the presence of a strong base like potassium hydroxide.[2]

General Synthetic Workflow:

Caption: Generalized synthetic workflow for halogenated trifluoromethoxybenzenes.

Reactivity and Key Chemical Transformations

This compound is a versatile intermediate in organic synthesis, primarily due to its susceptibility to a range of cross-coupling reactions.[2] The presence of the bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental in the construction of complex molecular scaffolds.

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction is a powerful tool for forming biaryl structures. This compound can be coupled with various boronic acids or their esters to introduce new aryl or vinyl groups.

Illustrative Suzuki-Miyaura Coupling Protocol:

-

Reaction Setup: In an inert atmosphere, combine this compound, the desired boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent: Use a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution.

-

Reaction Conditions: Heat the mixture, typically between 80-120 °C, and monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, which is crucial for synthesizing anilines and other nitrogen-containing aromatic compounds. This compound can be reacted with a variety of primary and secondary amines.

General Buchwald-Hartwig Amination Protocol:

-

Reaction Setup: Under an inert atmosphere, combine this compound, the amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄).

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are commonly used.

-

Reaction Conditions: Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed.

-

Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, extract the product, and purify by recrystallization or column chromatography.

Reaction Scheme:

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of this compound makes it a highly valuable building block in the pharmaceutical industry. The trifluoromethoxy group is particularly significant as it can enhance the metabolic stability and bioavailability of drug candidates.[2] The lipophilicity of the trifluoromethoxy group can also improve a molecule's ability to cross cell membranes.

Spectroscopic Characterization (Representative Data)

While a dedicated, publicly available spectrum for this compound is not provided in the search results, the expected spectroscopic features can be inferred from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with multiplicities and coupling constants characteristic of a 1,3,5-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a monobrominated compound.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant applications in the development of novel pharmaceuticals and agrochemicals. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures. The presence of the trifluoromethoxy group often imparts favorable pharmacokinetic properties to the resulting molecules, making this compound a valuable tool for medicinal chemists.

References

- Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

- This compound. MySkinRecipes. Accessed December 31, 2025.

- 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis. ChemicalBook. Accessed December 31, 2025.

Sources

reactivity and stability studies of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene

An In-Depth Technical Guide to the Reactivity and Stability of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene

Abstract

This compound is a highly functionalized aromatic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern—a reactive bromine handle, a metabolically robust trifluoromethoxy group, and a modulating fluorine atom—offers a versatile platform for the synthesis of complex molecules. This guide provides a comprehensive technical overview of the compound's reactivity and stability profiles. We delve into the causality behind its chemical behavior, outlining key reaction pathways and potential degradation mechanisms. Detailed experimental protocols for stability testing are provided, underpinned by authoritative references to ensure scientific integrity. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of this valuable intermediate.

Molecular Profile and Physicochemical Properties

The strategic arrangement of substituents on the benzene ring governs the molecule's overall chemical personality. The bromine atom serves as a primary site for carbon-carbon and carbon-heteroatom bond formation. The trifluoromethoxy (-OCF3) group, a bioisostere of the methoxy group, is known for its exceptional chemical and thermal stability and its ability to increase lipophilicity, which can enhance membrane permeability of derivative compounds.[1][2] The fluorine atom further modulates the electronic properties of the ring and can block metabolic oxidation at the C-H position.

Electronic Effects of Substituents

The reactivity of the aromatic ring is dictated by the interplay of inductive and resonance effects of its substituents. All three groups (Br, F, OCF3) are electron-withdrawing via the inductive effect (-I) due to their high electronegativity. While halogens have a weak deactivating resonance effect (+R), the overall impact is deactivation of the ring towards electrophilic attack and activation towards certain nucleophilic reactions.

Caption: Figure 1: Electronic influence of substituents.

Physicochemical Data

Quantitative data provides a baseline for predicting the compound's behavior in various solvent systems and its potential for bioaccumulation.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₄O | Inferred from Structure |

| Molecular Weight | 258.99 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid (predicted) | Analog Data[3] |

| LogP (calculated) | ~3.5 - 4.0 | Analog Data[4] |

| Boiling Point | Not available | - |

| Density | Not available | - |

Chemical Reactivity Profile

The molecule's reactivity is dominated by the carbon-bromine bond, which is the most synthetically versatile site. The trifluoromethoxy group is exceptionally stable and generally does not participate in reactions under common synthetic conditions.[1]

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond is an excellent substrate for a wide array of cross-coupling reactions, making this compound a valuable building block for introducing the 3-fluoro-5-(trifluoromethoxy)phenyl moiety.[5] This is the preferred pathway for forming new C-C, C-N, and C-O bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Heck Coupling: Reaction with alkenes.[6]

The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions, such as hydro-debromination. The electron-poor nature of the aromatic ring can influence the kinetics of these transformations.

Caption: Figure 2: Major reaction pathways.

Nucleophilic Aromatic Substitution (SNAr)

While the ring is electron-deficient due to the three withdrawing groups, SNAr is generally challenging. For SNAr to be efficient, a strong activating group (like a nitro group) positioned ortho or para to a good leaving group is typically required.[6] Neither the bromine nor the fluorine atom is sufficiently activated for substitution by common nucleophiles under standard conditions.

Stability Profile and Degradation

The stability of a compound is critical for its storage, handling, and application in multi-step syntheses. This compound is characterized by high thermal and chemical stability but possesses a key liability: photosensitivity.

Thermal and Chemical Stability

The trifluoromethoxy group is renowned for its robustness. The strong C-F bonds contribute to high thermal stability and resistance to harsh chemical environments, including strong acids, bases, and common oxidizing or reducing agents.[1][2][7] This makes the -OCF3 group an excellent choice for introducing fluorine while maintaining molecular integrity throughout a synthetic sequence.

Photochemical Stability

A significant point of vulnerability is the carbon-bromine bond, which is susceptible to cleavage upon exposure to ultraviolet (UV) radiation.[8] This is a common characteristic of brominated aromatic compounds and represents the most likely degradation pathway under ambient light conditions over time.[9]

The degradation mechanism proceeds via homolytic cleavage of the C-Br bond to generate an aryl radical and a bromine radical. The highly reactive aryl radical can then abstract a hydrogen atom from a solvent or other molecule to yield 3-fluoro-5-(trifluoromethoxy)benzene as a major degradation product.

Caption: Figure 3: Primary photochemical degradation pathway.

Summary of Stability

The following table summarizes the expected stability of the compound under various stress conditions.

| Stress Condition | Stability | Likely Degradation Products |

| Acidic (pH 1-3) | Stable | None expected |

| Neutral (pH 7) | Stable | None expected |

| Basic (pH 9-12) | Stable | None expected |

| Oxidative (e.g., H₂O₂) | Stable | None expected |

| Thermal (e.g., 60-80°C) | Stable | None expected |

| Photolytic (UV/Vis Light) | Liable | 3-Fluoro-5-(trifluoromethoxy)benzene |

Experimental Protocols for Stability Assessment

To empirically validate the stability profile, forced degradation studies are essential. The following protocols are based on industry-standard guidelines.

Protocol: Hydrolytic Stability Study (OECD 111)

Objective: To assess the rate of hydrolysis at different pH values. Causality: This test determines if the compound is susceptible to degradation in aqueous environments, a critical parameter for both process chemistry and environmental fate. The trifluoromethoxy group is expected to be highly resistant.[10]

Methodology:

-

Solution Preparation: Prepare sterile aqueous buffer solutions at pH 4 (acetate buffer), pH 7 (phosphate buffer), and pH 9 (borate buffer).

-

Sample Preparation: Prepare a stock solution of the test compound in a minimal amount of a water-miscible solvent (e.g., acetonitrile). Spike the stock solution into each buffer to a final concentration of 10-100 µg/mL, ensuring the organic solvent is <1% of the total volume.

-

Incubation: Tightly seal the vials to prevent evaporation and incubate them in a temperature-controlled chamber at 50°C in the dark to accelerate potential degradation.

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 1, 3, 7, and 14 days).

-

Analysis: Analyze the concentration of the parent compound in each sample using a stability-indicating HPLC-UV method. A C18 column with a mobile phase of acetonitrile/water is a suitable starting point.

-

Data Evaluation: Calculate the percentage of the compound remaining at each time point. If degradation is observed, determine the degradation kinetics and half-life.

Protocol: Photostability Study (ICH Q1B)

Objective: To evaluate the impact of light exposure on the compound's stability. Causality: This study directly tests the key liability of the C-Br bond.[8][9] It is crucial for determining appropriate storage and handling conditions to prevent the formation of the debrominated impurity.

Methodology:

-

Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Prepare a solid-state sample by spreading a thin layer of the neat compound in a petri dish.

-

Control Samples: Prepare identical samples but wrap them in aluminum foil to serve as dark controls.

-

Exposure: Place the exposed and dark control samples in a photostability chamber. Irradiate with a cool white fluorescent lamp (overall illumination ≥ 1.2 million lux hours) and a near-UV lamp (integrated near UV energy ≥ 200 watt hours/square meter).

-

Analysis: After the exposure period, dissolve the solid samples and analyze both solution and solid samples alongside their dark controls using an HPLC-UV method.

-

Data Evaluation: Compare the chromatograms of the light-exposed samples to the dark controls. Identify and quantify any degradation products. The primary expected degradant is 3-fluoro-5-(trifluoromethoxy)benzene.

Recommended Handling and Storage

Given the compound's reactivity and stability profile, adherence to proper laboratory safety protocols is mandatory.

Caption: Figure 4: Safe handling and storage workflow.

-

Storage: Store in a cool, dry, and dark place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[11][12] Use amber glass vials or opaque containers to mitigate photochemical degradation.

-

Handling: Always handle the compound in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

-

Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

This compound is a robust and synthetically valuable building block. Its reactivity is centered on the versatile carbon-bromine bond, which readily participates in a variety of cross-coupling reactions. The molecule exhibits excellent thermal and chemical stability due to the inert trifluoromethoxy group. The primary stability concern is its susceptibility to photochemical degradation, which necessitates storage in light-protected containers. A thorough understanding of this reactivity and stability profile enables chemists to effectively utilize this compound in the synthesis of novel pharmaceuticals and agrochemicals while ensuring its integrity and minimizing impurity formation.

References

-

I. V. Shein, et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

-

Gray, G. W., & Harrison, K. J. (1972). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. PharmaChem. [Link]

-

Sun, Z., et al. (2018). The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives. New Journal of Chemistry. [Link]

-

Lab Manager. (n.d.). Handling and Storing Chemicals. Lab Manager. [Link]

-

Gray, G. W., & Harrison, K. J. (1972). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. PharmaChem. [Link]

-

PubChem. (n.d.). 1-Bromo-3-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]

-

Center for Chemical Process Safety (CCPS). (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia. [Link]

-

Zhang, J., et al. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). National Institutes of Health. [Link]

-

The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]

-

Kausch, F., et al. (2020). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology. [Link]

-

MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]

-

Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. University of Colorado Boulder. [Link]

-

LSU Health New Orleans. (2022). EHS200.05 Chemical Ordering and Storage Procedures. LSU Health New Orleans. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Benzene, 1-bromo-3-fluoro-5-(trifluoromethyl)- [cymitquimica.com]

- 4. 1-Bromo-3-(trifluoromethoxy)benzene | C7H4BrF3O | CID 519964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 12. lsuhsc.edu [lsuhsc.edu]

- 13. chemicals.co.uk [chemicals.co.uk]

A Technical Guide to Trifluoromethoxylated Aromatic Compounds: Synthesis, Properties, and Applications

Abstract

The trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent in the fields of medicinal chemistry, agrochemistry, and materials science. Its distinct combination of high lipophilicity, metabolic stability, and strong electron-wasting properties allows for the fine-tuning of molecular characteristics to enhance biological activity and pharmacokinetic profiles.[1][2][3][4] However, the synthesis of aromatic compounds bearing this moiety has historically been challenging, often requiring harsh conditions or toxic reagents.[5][6] This guide provides an in-depth analysis of trifluoromethoxylated aromatic compounds, designed for researchers, chemists, and drug development professionals. We will explore the fundamental physicochemical properties conferred by the -OCF3 group, detail modern and robust synthetic methodologies with step-by-step protocols, and examine key applications through illustrative case studies, including the neuroprotective drug Riluzole.

Part 1: The Trifluoromethoxy Group: A Privileged Moiety in Modern Chemistry

Introduction: The Rise of the -OCF3 Group

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern molecular design.[4][7] While the trifluoromethyl (-CF3) group is more prevalent, the trifluoromethoxy (-OCF3) group offers a distinct and often superior set of properties.[1] It is frequently considered a "super-methyl" or a lipophilic bioisostere for methoxy or chloro groups.[7][8] Its growing importance stems from its ability to simultaneously modulate multiple molecular parameters critical for biological function.[1][3][9] Despite its desirable attributes, the synthesis of trifluoromethoxy-containing compounds has been a less-developed area of fluorine chemistry compared to trifluoromethylation, largely due to the instability of the trifluoromethoxide anion and the challenges of direct O-trifluoromethylation.[6][10][11]

Unique Physicochemical Properties of the -OCF3 Group

The utility of the -OCF3 group is rooted in its profound impact on a molecule's electronic character, lipophilicity, and metabolic stability.

-

Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design. This high lipophilicity can significantly enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier, which is crucial for central nervous system (CNS) drugs.[1][7]

-

Electronic Effects: The -OCF3 group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[4][7][8] This property can modulate the pKa of nearby functional groups and influence ligand-receptor binding interactions. Unlike the methoxy group, which is an electron-donating group by resonance, the -OCF3 group is electron-withdrawing by both induction and resonance, with a conformation that often minimizes lone-pair donation to the aromatic ring.[12]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4][7][13] Replacing a metabolically labile group (like a methoxy or methyl group) with -OCF3 is a well-established strategy to increase a drug's half-life and improve its pharmacokinetic profile.[1][13]

| Property | Methoxy (-OCH3) | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) |

| Hansch Lipophilicity Parameter (π) | -0.02 | +0.88[1] | +1.04 |

| Hammett Sigma (σp) | -0.27 | +0.54 | +0.35 |

| Metabolic Stability | Low (O-dealkylation) | High | Very High [1][4] |

| Nature | Electron Donating | Electron Withdrawing[14] | Strongly Electron Withdrawing[4][12] |

Part 2: Synthetic Strategies for Aromatic Trifluoromethoxylation

The synthesis of aryl trifluoromethyl ethers has evolved significantly, moving from harsh, classical methods to more versatile and milder modern techniques. Key strategies include electrophilic, nucleophilic, and radical pathways.

Overview of Synthetic Approaches

The choice of synthetic route depends on the substrate's nature, desired regioselectivity, and functional group tolerance.

Caption: Key synthetic pathways to aryl trifluoromethyl ethers.

Electrophilic O-Trifluoromethylation of Phenols

Direct trifluoromethylation of the phenolic hydroxyl group is an attractive and direct route. This is typically achieved using electrophilic trifluoromethylating reagents.

Causality: These methods rely on hypervalent iodine reagents (e.g., Togni reagents) or sulfonium salts (e.g., Umemoto reagents) that act as sources of an electrophilic "CF3+" equivalent.[15][16] The nucleophilic oxygen of the phenol attacks the reagent, leading to the formation of the C-O bond and displacement of the leaving group. The reaction is often facilitated by a mild base to deprotonate the phenol.

Detailed Protocol 1: O-Trifluoromethylation of a Phenol using a Togni Reagent [15]

-

Objective: To synthesize an aryl trifluoromethyl ether from a corresponding phenol.

-

Materials:

-

Substituted Phenol (1.0 equiv)

-

3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent I) (1.2 equiv)

-

Cesium Carbonate (Cs2CO3) (0.1 equiv)

-

Chloroform (CHCl3), anhydrous (0.1 M)

-

-

Procedure:

-

To a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted phenol (1.0 equiv) and Cesium Carbonate (0.1 equiv).

-

Add anhydrous chloroform to achieve a concentration of 0.1 M.

-

Add the Togni Reagent I (1.2 equiv) to the mixture in one portion.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Upon completion, dilute the reaction mixture with dichloromethane (CH2Cl2) and wash with water.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.

-

-

Self-Validation: The protocol's success relies on the stability and reactivity of the Togni reagent. The use of a catalytic amount of a mild base like Cs2CO3 is crucial to facilitate the reaction without promoting side reactions. The reaction is generally tolerant of a wide range of functional groups.[15]

Nucleophilic Trifluoromethoxylation

Nucleophilic approaches typically involve the reaction of an aryl electrophile (like an aryl halide) with a trifluoromethoxide (CF3O-) source. Due to the instability of the CF3O- anion, these reactions often require specialized reagents and transition-metal catalysis, most commonly copper.[17]

Causality: In copper-catalyzed reactions, a Cu(I) species reacts with the trifluoromethylating agent (e.g., Me3SiCF3 with a fluoride source, or methyl trifluoroacetate) to generate a [Cu-CF3] intermediate.[17][18][19] This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the Ar-OCF3 bond and regenerate the Cu(I) catalyst.

An alternative two-step nucleophilic approach involves converting phenols into intermediates like xanthates or aryloxydifluoroacetic acids, which are then subjected to fluorination.[5][10][20][21][22]

Radical Trifluoromethoxylation

Radical C-H trifluoromethoxylation is a powerful, modern strategy for the direct functionalization of unactivated arenes, avoiding the need for pre-functionalized substrates.[23][24]

Causality: These methods generate a highly reactive trifluoromethoxy radical (•OCF3) which then adds to the aromatic ring. The reaction is often initiated by a visible-light photoredox catalyst or a chemical initiator.[25][26][27] The photocatalyst, upon excitation by light, engages in a single-electron transfer (SET) with a radical precursor reagent to generate the •OCF3 radical.[10] This radical adds to the arene, and the resulting cyclohexadienyl radical is oxidized to a cation, which then loses a proton to yield the final product.

Detailed Protocol 2: Visible-Light Photoredox C-H Trifluoromethoxylation of an Arene [10]

-

Objective: To directly trifluoromethoxylate an aromatic C-H bond.

-

Materials:

-

Arene Substrate (1.0 equiv, if solid; used as solvent if liquid)

-

N-Trifluoromethoxypyridinium Salt (e.g., Reagent 98 in[10]) (1.2 equiv)

-

Ru(bpy)3(PF6)2 (Photocatalyst) (1-2 mol%)

-

Acetonitrile (CH3CN), degassed

-

-

Procedure:

-

In a reaction vial equipped with a stir bar, combine the arene substrate, the N-trifluoromethoxypyridinium salt, and the Ru(bpy)3(PF6)2 catalyst.

-

Add degassed acetonitrile. If the arene is a liquid, it can often be used in excess as the solvent.

-

Seal the vial and place it in a photoreactor equipped with a cooling fan, approximately 5-10 cm from a blue LED lamp (λ ≈ 450 nm).

-

Irradiate the mixture with stirring at room temperature for the required reaction time (e.g., 12-24 hours), monitoring by GC-MS or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography. Note that this method can produce mixtures of regioisomers, which may require careful separation.

-

-

Self-Validation: The reaction's success is contingent on efficient light absorption by the photocatalyst and effective generation of the •OCF3 radical. Degassing the solvent is critical to remove oxygen, which can quench the excited state of the catalyst. The major drawback is the potential for forming regioisomeric products.[10]

Part 3: Applications in Drug Discovery and Agrochemicals

The unique properties of the -OCF3 group have led to its incorporation into numerous successful pharmaceuticals and agrochemicals.[1][3][28]

The -OCF3 Group in Action: Case Study of Riluzole

Riluzole is a neuroprotective drug used for the treatment of amyotrophic lateral sclerosis (ALS).[1] It is one of the most prominent examples of a successful drug containing the trifluoromethoxy group.

Caption: Role of the -OCF3 group in the drug Riluzole.

The trifluoromethoxy group at the 6-position of the benzothiazole core is critical to Riluzole's pharmacological profile.[1]

-

Enhanced Blood-Brain Barrier (BBB) Permeability: The high lipophilicity imparted by the -OCF3 group facilitates the drug's passage across the BBB to reach its targets in the central nervous system.[1]

-

Improved Metabolic Stability: The -OCF3 group is resistant to enzymatic degradation, which improves Riluzole's bioavailability and extends its half-life, enhancing its overall efficacy.[1]

-

Potent Activity: Structure-activity relationship (SAR) studies have shown that derivatives with the 6-OCF3, 6-CF3, and other polyfluoroalkoxy groups are among the most potent compounds with "antiglutamate" activity in vivo.[29]

Other Notable Examples

-

Delamanid & Pretomanid: Anti-tuberculosis drugs where the fluorinated groups contribute to their efficacy and stability.[28]

-

Flurprimidol: A plant growth regulator used in agriculture.[3][22]

-

Triflumuron: An insecticide whose efficacy is enhanced by the lipophilic and stable -OCF3 group.[3]

Conclusion

The trifluoromethoxy group is a substituent of profound importance for the modern chemist. Its ability to confer high lipophilicity, metabolic stability, and strong electron-withdrawing character makes it an invaluable tool for optimizing the properties of bioactive molecules. While historically challenging to install, the development of robust electrophilic, nucleophilic, and radical-based synthetic methodologies has made trifluoromethoxylated aromatic compounds more accessible than ever. As these synthetic tools continue to improve, the strategic application of the -OCF3 group is poised to play an even greater role in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

Click to expand

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group - Benchchem.

- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Radical Trifluoromethoxylation of Arenes Triggered by a Visible‐Light‐Mediated N−O Bond Redox Fragment

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

- Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC - NIH.

- O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination | Organic Letters - ACS Public

- Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E.

- Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | Request PDF - ResearchG

- Advances in the Development of Trifluoromethoxyl

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals.

- (PDF)

- Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis - ACS Public

- Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorin

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C

- Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC - NIH.

- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale applic

- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD..

- Synthesis of Trifluoromethoxylated (Hetero)

- Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed.

- Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals | Request PDF.

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.

- Trifluoromethyl group - Wikipedia.

- Synthesis of Trifluoromethoxylated (Hetero)

- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF - ResearchG

- Computational Insights into Nucleophilic Copper-Catalyzed Trifluoromethylation of Aryl Halides | ACS Catalysis - ACS Public

- Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide.

- Trifluoromethoxy-containing pharmaceutical drugs.

- Nucleophilic trifluoromethylation of aryl halides with methyl trifluoroacetate - ResearchG

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. nbinno.com [nbinno.com]

- 5. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. sioc.cas.cn [sioc.cas.cn]

- 23. Radical Trifluoromethoxylation of Arenes Triggered by a Visible‐Light‐Mediated N−O Bond Redox Fragmentation [ouci.dntb.gov.ua]

- 24. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene in Organic Solvents

Introduction

1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound of increasing interest in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group, imparts a distinct electronic and steric profile, making it a valuable building block in organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering predictive insights and detailed experimental protocols for its quantitative determination.

Physicochemical Properties and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of this compound, we must first examine its key physicochemical properties.

Molecular Structure and Polarity:

This compound possesses a complex polarity. The presence of highly electronegative fluorine and oxygen atoms in the trifluoromethoxy group, along with the fluorine and bromine substituents on the benzene ring, creates significant bond dipoles. The asymmetrical arrangement of these substituents results in a net molecular dipole moment, rendering the molecule polar. The trifluoromethoxy group is a strong electron-withdrawing group, which further influences the electron distribution within the aromatic ring. Due to its substantial hydrophobic character, this compound is expected to have limited solubility in water.[1]

Intermolecular Interactions:

The primary intermolecular forces at play for this compound are:

-

Van der Waals Forces (London Dispersion Forces): These are present in all molecules and increase with molecular size and surface area. Given its relatively high molecular weight, these forces will be significant.

-

Dipole-Dipole Interactions: Due to its permanent dipole moment, the molecule will engage in dipole-dipole interactions with polar solvent molecules.

-

Halogen Bonding: The bromine and fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms in solvent molecules. The strength of these interactions generally increases in the order F < Cl < Br < I.[2]

The molecule lacks conventional hydrogen bond donors (like O-H or N-H), so it cannot form strong hydrogen bonds with protic solvents. However, the oxygen and fluorine atoms can act as hydrogen bond acceptors.

Solubility Prediction in Common Organic Solvents:

Based on these properties, we can predict its solubility behavior:

-

High Solubility: Expected in polar aprotic solvents that can engage in strong dipole-dipole interactions. Examples include:

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Acetone

-

Ethyl acetate

-

-

Moderate Solubility: Expected in polar protic solvents. While it cannot donate hydrogen bonds, it can accept them. The overall polarity of these solvents should facilitate dissolution. Examples include:

-

Ethanol

-

Methanol

-

Isopropanol

-

-

Low to Moderate Solubility: Expected in nonpolar solvents. While van der Waals forces will be present, the lack of strong dipole-dipole interactions will limit solubility. Examples include:

-

Hexane

-

Toluene

-

Cyclohexane

-

Quantitative Solubility Data

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Strong dipole-dipole interactions and potential for weak hydrogen bonding. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Methanol | Polar Protic | Moderate | Polarity match, but limited by the lack of solute hydrogen bond donors. |

| Ethanol | Polar Protic | Moderate | Polarity match, but limited by the lack of solute hydrogen bond donors. |

| Isopropanol | Polar Protic | Moderate | Polarity match, but limited by the lack of solute hydrogen bond donors. |

| Toluene | Nonpolar | Low to Moderate | Primarily van der Waals interactions. |

| Hexane | Nonpolar | Low | Primarily van der Waals interactions; significant polarity mismatch. |

| Water | Polar Protic | Very Low | Significant hydrophobic character of the molecule.[1] |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound, based on the widely accepted shake-flask method (OECD Guideline 105).[3]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (analytical standard grade)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram:

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the optimal time, but 24 to 48 hours is typical.[3]

-

After agitation, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

-

Sample Collection and Preparation:

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.[3]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (0.22 µm) into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample by a validated HPLC method.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The result is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in g/L or mol/L.

-

Trustworthiness and Self-Validation:

-

Triplicate Measurements: Perform the entire experiment in triplicate for each solvent to ensure the reliability and reproducibility of the results.[3]

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant once equilibrium is established.

-

Mass Balance: As a quality control measure, the concentration of the solute in the solid phase can also be analyzed to ensure consistency.

Safety and Handling

While specific toxicological data for this compound is limited, it is prudent to handle it with the care afforded to other halogenated aromatic compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[4][5]

Conclusion

This compound is a polar molecule with a significant hydrophobic character. Its solubility is expected to be highest in polar aprotic solvents and moderate in polar protic solvents, with limited solubility in nonpolar media. Due to the lack of publicly available quantitative data, experimental determination is essential for any application requiring precise solubility information. The shake-flask method, coupled with HPLC analysis, provides a robust and reliable means of obtaining this critical data. The protocols and predictive insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile chemical building block.

References

-

Benchchem. An In-depth Technical Guide on the Solubility and Stability of Halogenated Benzene Derivatives.

-

Thermo Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-3-(trifluoromethoxy)benzene.

-

Solubility of Things. 1-Bromo-3-fluorobenzene.

-

Merck Millipore. 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene for synthesis.

-

CymitQuimica. Benzene, 1-bromo-3-fluoro-5-(trifluoromethyl)-.

-

Synquest Labs. This compound.

-

Cheméo. Chemical Properties of Benzene, 1-bromo-3-(trifluoromethyl)- (CAS 401-78-5).

-

PubChem. 1-Bromo-3,5-bis(trifluoromethyl)benzene.

-

Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-4-(trifluoromethoxy)benzene.

-

Fisher Scientific. SAFETY DATA SHEET: 3,5-Bis(trifluoromethyl)bromobenzene.

-

ChemicalBook. 1-bromo-3-fluoro-5-(trifluoromethyl)benzene-2,4,6-d3.

-

Royal Society of Chemistry. Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon materials.

-

BLDpharm. 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene.

-

ChemicalBook. Hydroxyethyl starch | 9005-27-0.

-

National Institutes of Health. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives.

-

NIST WebBook. Benzene, 1-bromo-3-fluoro-.

-

A2B Chem. 1-Bromo-3-(Trifluoromethoxy)benzene.

-

ChemicalBook. Isopropyl myristate | 110-27-0.

-

ResearchGate. Halogenation and Benzene derivatives.

-

ChemicalBook. Hydroxyethyl starch CAS#: 9005-27-0.

-

MDPI. A Theoretical Study of the Halogen Bond between Heteronuclear Halogen and Benzene.

-

ChemicalBook. 9005-27-0(Hydroxyethyl starch) Product Description.

-

ChemicalBook. Isopropyl myristate CAS#: 110-27-0.

Sources

A Quantum Chemical Investigation of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene: A Technical Guide for Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene, a substituted aromatic compound with significant potential in pharmaceutical and materials science applications. The unique combination of a bromine atom, a fluorine atom, and a trifluoromethoxy group on the benzene ring imparts distinct electronic and steric properties that govern its reactivity and intermolecular interactions. Understanding these properties at a molecular level is paramount for its rational application in drug design and the development of novel materials. This guide details a robust computational workflow utilizing Density Functional Theory (DFT) to elucidate the structural, electronic, and reactive characteristics of this molecule. We will delve into the rationale behind the selection of computational methods, provide a step-by-step protocol for calculations, and demonstrate how to interpret the results to predict chemical behavior, including reactivity hotspots for electrophilic and nucleophilic attack. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the informed design and synthesis of next-generation functional molecules.

Introduction: The Significance of Fluorinated Aromatics

Substituted benzene derivatives are foundational building blocks in a vast array of chemical enterprises, from the synthesis of life-saving pharmaceuticals to the creation of high-performance materials. The strategic introduction of halogen atoms and fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, can dramatically alter the physicochemical properties of the parent aromatic ring.[1] Fluorine and fluorinated groups are known to enhance metabolic stability, bioavailability, and binding affinity of drug candidates. In materials science, they can tune electronic properties, improve thermal stability, and influence crystal packing.

This compound presents a particularly interesting case study. The interplay between the electron-withdrawing inductive effects of the fluorine and trifluoromethoxy groups, the resonance effects of the halogens, and the steric bulk of the substituents creates a unique electronic landscape on the aromatic ring. This guide will equip the reader with the theoretical and practical knowledge to dissect these intricate electronic features through the lens of quantum chemistry.

Theoretical Framework: The Power of Density Functional Theory

To probe the molecular properties of this compound, we will employ Density Functional Theory (DFT), a workhorse of modern computational chemistry. DFT methods offer a favorable balance between computational cost and accuracy for systems of this size. The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity than the complex many-electron wavefunction.

Selecting the Right Tools: Functionals and Basis Sets

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: For organic molecules containing halogens, hybrid functionals often provide reliable results. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for a broad range of chemical systems, including substituted benzenes.[2] It incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals.

-